6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 20420-86-4) is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family. Its molecular formula is C₅H₅N₅O, with a molecular weight of 151.13 g/mol . The compound features a butyl group at position 6 and a methyl group at position 3 (Fig. 1). Predicted physicochemical properties include a density of 1.84 g/cm³ and a pKa of 8.02, suggesting moderate solubility in aqueous environments . It is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery, though its specific biological activities remain underexplored in the provided evidence .
Properties
IUPAC Name |
6-butyl-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-4-5-14-6-10-8-7(9(14)15)11-12-13(8)2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCFURFKSOPMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Key Substituent Positions
- Position 3: Modifications here often influence target binding. For example: MADTP-314 (3-aryl substitution): Exhibits potent anti-chikungunya virus (CHIKV) activity by targeting nsP1, a viral RNA-capping enzyme. Resistance mutations (e.g., P34S, T246A in nsP1) highlight its specificity .
- Position 6 : Alkyl chains (e.g., butyl, hexyl) enhance lipophilicity, which may improve membrane permeability.
Position 2 and 5 :
- Compound 3n (2-(4-methyl-2-nitrophenyl), 4,6-dimethyl): Active against herpes viruses at >4 µg/mL, demonstrating the importance of nitro and methyl groups for antiviral efficacy .
- Compound 2 (5-ethyl): Improved anti-CHIKV activity compared to unsubstituted analogs, suggesting position 5 substitutions optimize interactions with nsP1 .
Structure-Activity Relationship (SAR) Insights
Position 3 : Aryl groups (MADTP series) are critical for nsP1 inhibition, while alkyl groups (target compound) may shift selectivity to other targets .
Position 6 : Longer alkyl chains (hexyl vs. butyl) increase lipophilicity but may reduce solubility, necessitating a balance for optimal bioavailability .
Position 5 : Ethyl substitution (compound 2) enhances anti-CHIKV activity, suggesting this position fine-tunes interactions with viral enzymes .
Biological Activity
6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, a member of the triazolopyrimidine family, has demonstrated significant biological activities in various studies. This compound's unique structure, combining a triazole and a pyrimidine ring, contributes to its diverse pharmacological properties.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against both bacterial and fungal pathogens.
Antibacterial Effects:
- Inhibits growth of Gram-positive bacteria such as Staphylococcus aureus
- Effective against Gram-negative bacteria like Escherichia coli
Antifungal Activity:
- Demonstrates inhibitory effects on Candida albicans growth
While specific data on minimum inhibitory concentrations (MICs) for this compound are not provided in the available search results, its antimicrobial activity suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
The compound has shown promising antitumor properties, particularly in its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.
LSD1 Inhibition:
LSD1 is known to play a crucial role in various cancers by regulating gene expression. The ability of this compound to inhibit this enzyme suggests its potential in cancer treatment strategies.
Structure-Activity Relationship (SAR) Studies
While specific SAR studies for this compound are not detailed in the search results, research on related triazolopyrimidine compounds provides insights into the importance of structural modifications on biological activity .
Key Findings from Related Compounds:
- Modifications to the phenyl ring at the C-2 position of dihydrotriazolopyrimidine cores affect PA-PB1 interaction inhibitory activity
- The position of substituents on the triazolopyrimidine core influences both enzyme inhibition and antiviral activity
These findings suggest that similar structural modifications to this compound could potentially enhance its biological activities.
Potential Therapeutic Applications
Based on its observed biological activities, this compound shows promise in several therapeutic areas:
- Antimicrobial Therapy: Development of new antibiotics and antifungal agents
- Cancer Treatment: Potential use in targeted cancer therapies, particularly those focusing on epigenetic modifications
- Drug Discovery: Serves as a lead compound for developing more potent and selective inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
